(2E)-N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-phenylprop-2-enamide
Description
(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-3-phenylprop-2-enamide is a synthetic cinnamamide derivative featuring a benzofuran core substituted with a benzoyl group at position 2 and a methyl group at position 2. The compound’s structure combines a planar cinnamamide moiety with a bicyclic benzofuran system, which may enhance its pharmacological properties, including anti-inflammatory activity and molecular stability.
Properties
IUPAC Name |
(E)-N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-17-21-16-20(26-23(27)15-12-18-8-4-2-5-9-18)13-14-22(21)29-25(17)24(28)19-10-6-3-7-11-19/h2-16H,1H3,(H,26,27)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCIERVGYAAJJQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-3-phenylprop-2-enamide, a compound characterized by its complex benzofuran structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
The molecular formula of this compound is C25H19NO3, with a molecular weight of approximately 381.4 g/mol. The compound features a benzofuran core linked to a phenylpropene moiety, which is significant for its biological interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C25H19NO3 |
| Molecular Weight | 381.4 g/mol |
| Purity | Typically 95% |
| Complexity Rating | 603 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran core followed by functional group modifications. The reactions often utilize various reagents and conditions tailored to achieve the desired product purity and yield.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and cancer research. The benzofuran moiety is known for its interactions with various biological targets, including enzymes and receptors.
The proposed mechanism of action involves:
- Enzyme Inhibition : Similar compounds have shown activity against monoamine oxidases (MAO), suggesting potential antidepressant properties .
- Anticonvulsant Activity : Related derivatives have demonstrated efficacy in models of epilepsy, indicating that this compound may also possess anticonvulsant properties .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Anticonvulsant Studies : A derivative similar to this compound was tested in various animal models, showing significant anticonvulsant activity with effective doses noted in multiple seizure models. For instance, an ED50 value of 13.21 mg/kg was recorded in a genetic model of epilepsy .
- MAO Inhibition : Research on structurally related benzofurans has highlighted their potential as MAO inhibitors, which can be beneficial in treating neurodegenerative diseases .
Safety Profile
Preliminary toxicity assessments indicate that this compound maintains stability across various pH levels and exhibits low cytotoxicity in cell lines at concentrations up to 100 µM . This suggests a favorable safety profile for further exploration in preclinical studies.
Comparison with Similar Compounds
Anti-Inflammatory N-Arylcinnamamide Derivatives
Key analogs include:
| Compound Name | Substituents (R) | NF-κB Inhibition (IC₅₀) | Cytotoxicity (IC₅₀) | Key Structural Features |
|---|---|---|---|---|
| (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide (12) | 2,6-DiBr | 2.17 µM | >10 µM | Di-halogen substitution; bulky groups |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (17) | 2-Cl, 5-CF₃ | 1.89 µM | 6.28 µM | Mixed electron-withdrawing groups |
| Target Compound | 2-Benzoyl, 3-methyl (benzofuran) | Not reported | Not reported | Benzofuran core; non-planar conformation |
- Activity Trends : Di-substitution at positions 2 and 5/6 on the anilide ring (e.g., Cl, Br, CF₃) enhances anti-inflammatory activity by attenuating LPS-induced NF-κB activation. However, di-Cl or di-CF₃ at positions 3,4 or 3,5 increases cytotoxicity .
- Structural Divergence: The target compound replaces the anilide ring with a benzofuran system, introducing a rigid, non-planar conformation. This may reduce cytotoxicity compared to analogs like compound 13 (3,5-CF₃; IC₅₀ = 6.28 µM) while retaining anti-inflammatory efficacy .
Cinnamamide Derivatives with Heterocyclic Cores
- (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide (15): Exhibits anti-inflammatory activity (IC₅₀ = ~3 µM) but moderate cytotoxicity. Crystal structure reveals N–H···O hydrogen bonds and Br···O non-covalent interactions, forming polymeric chains that stabilize the solid state .
- Comparison: The benzofuran and benzoyl groups in the target compound likely enhance lipophilicity and target binding compared to the unsubstituted cinnamamide .
Molecular Interactions and Stability
- Hydrogen Bonding : Unlike compound 15, which relies on N–H···O and halogen bonds, the target compound’s benzoyl group may participate in C=O···H–N interactions, altering solubility and bioavailability .
- Crystallography: The benzofuran core’s rigidity contrasts with the more flexible anilide rings in analogs like compound 12.
Key Research Findings
- Anti-Inflammatory Mechanism : While most N-arylcinnamamides inhibit NF-κB nuclear translocation, the target compound’s benzofuran system may interfere with DNA binding or epigenetic regulation, as seen in compound 17 .
- Toxicity Profile : Di-substitution at positions 3,4 or 3,5 (e.g., Cl, CF₃) correlates with cytotoxicity, whereas substitutions on the benzofuran core (positions 2,3) may mitigate this risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
